molecular formula C14H18N2OS B3362809 N-(4-carbamothioylphenyl)-2-cyclopentylacetamide CAS No. 1016493-76-7

N-(4-carbamothioylphenyl)-2-cyclopentylacetamide

Cat. No. B3362809
CAS RN: 1016493-76-7
M. Wt: 262.37 g/mol
InChI Key: KXHGXULXUGWQFW-UHFFFAOYSA-N
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Description

N-(4-carbamothioylphenyl)-2-cyclopentylacetamide (NCPCA) is a small molecule that has been used in a variety of scientific research applications. It is a derivative of the amide group and is composed of two cyclopentyl rings, one of which is substituted with a carbamothioylphenyl group. NCPCA has been studied for its biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments. Additionally, this paper will provide an overview of potential future directions for research involving NCPCA.

Scientific Research Applications

  • Chemical Synthesis and Characterization :

    • Nickel and copper complexes with related carbamothioylacetamide compounds have been synthesized and characterized, indicating potential applications in coordination chemistry (Mansuroğlu, Arslan, Flörke, & Külcü, 2008).
    • Other carbamothioylacetamide derivatives have been synthesized, characterized, and structurally analyzed, suggesting a wide range of potential applications in chemical research (Özer, Arslan, VanDerveer, & Külcü, 2009).
  • Molecular Modeling and Biological Interactions :

    • Studies on benzothiazolinone acetamide analogs, related to N-(4-carbamothioylphenyl)-2-cyclopentylacetamide, have involved spectroscopic and quantum mechanical studies. These compounds have been evaluated for potential applications in photovoltaic cells and for their interactions with biological molecules (Mary et al., 2020).
  • Structural Studies and Potential Biological Applications :

    • The crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, a compound structurally similar to this compound, has been investigated. Such studies are crucial for understanding the molecular properties that could influence biological applications (Koray Özer, Arslan, VanDerveer, & Külcü, 2009).
  • Synthesis and Potential Drug Applications :

    • The synthesis of N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives, which are structurally similar to this compound, has been explored. Their potential as drug candidates has been suggested, particularly in the context of their structural properties (Cemal Koray Özer et al., 2009).

properties

IUPAC Name

N-(4-carbamothioylphenyl)-2-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS/c15-14(18)11-5-7-12(8-6-11)16-13(17)9-10-3-1-2-4-10/h5-8,10H,1-4,9H2,(H2,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXHGXULXUGWQFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NC2=CC=C(C=C2)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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